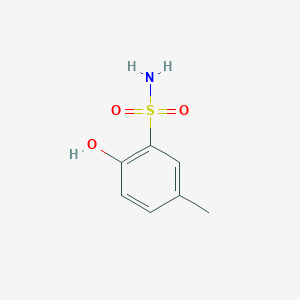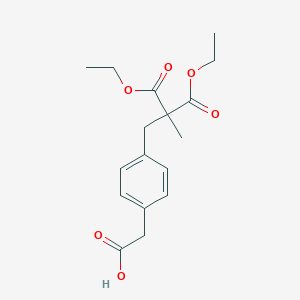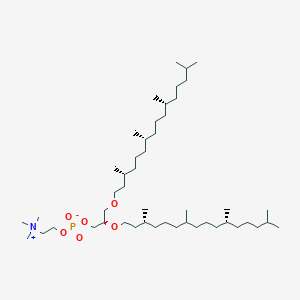
(+)-10-Camphorsulfonimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-10-Camphorsulfonimine, also known as (+)-10-CS, is a chiral sulfonimine compound of camphor. It is a white solid that is soluble in organic solvents, such as dichloromethane, ethyl acetate, and hexane. It is used as a catalyst in asymmetric synthesis, and has been used in a variety of research applications. (+)-10-CS has been used in the synthesis of various chiral compounds, such as amino acids, peptides, and pharmaceuticals. The compound has also been used in the study of enzyme-catalyzed reactions and in the development of novel drug delivery systems.
Aplicaciones Científicas De Investigación
Reversible Modification of Arginine Residues
Camphorquinone-10-sulfonic acid and its derivatives, including (+)-10-Camphorsulfonimine, are useful for the reversible modification of arginine residues in various molecules. This property has potential applications in polymers containing arginine-specific ligands (Pande, Pelzig, & Glass, 1980).
Promoting Strecker Degradation of Amino Acids
These compounds can promote Strecker degradation of amino acids, leading to the formation of single diastereoisomers with structural similarities to Ruhemann's purple (Carvalho et al., 2016).
Potential as Anti-inflammatory Drug
The structural, spectral, and reactivity properties of (1S)-(+)-10-Camphorsulfonic acid suggest its potential application as an anti-inflammatory drug (Sangeetha et al., 2020).
Purification of Sibutramine
D-camphor-10-sulfonic acid is effective in resolving sibutramine and its intermediate, providing a method for sibutramine purification with a resolution yield of 23.6% (Wang Zhao-yang, 2008).
Catalyzing Intramolecular Diels-Alder Reactions
In lithium perchlorate-diethyl ether, camphorsulfonic acid promotes intramolecular Diels-Alder reactions in conformationally restricted substrates, leading to tandem diene migration and [4+2] cycloaddition (Grieco et al., 1994).
Synthesis of Chiral Sulfones
Camphor-derived chiral sulfones can be synthesized with complete stereoselectivity, offering potential for novel organic compounds with applications in pharmaceuticals and cosmetics (Lewis, McCabe, & Grayson, 2011).
Circular Dichroism Calibration
Ammonium d-10-camphorsulfonate serves as a new standard substance for circular dichroism calibration, providing results comparable to d-10-camphorsulfonic acid within 1% error (Takakuwa, Konno, & Meguro, 1985).
Efficient Resolution of Sulfoximine
The compound demonstrates efficient resolution of ()-S-methyl-S-phenylsulfoximine with (+)-camphorsulfonic acid, resulting in a high-purity product suitable for large-scale applications (Brandt & Gais, 1997).
Use in Enantioselective Reactions
Chiral bis(sulfonamide) ligands derived from camphor show high enantioselectivity in the addition of diethylzinc to benzaldehyde (Kozakiewicz et al., 2008).
Electroactivity in Polyaniline
Camphorsulfonic acid's doping of polyaniline extends its electroactivity in neutral and alkaline media, while ring substitution with sulfo-groups improves stability (Lukachova et al., 2003).
Mecanismo De Acción
Mode of Action
It belongs to the class of isothiazoles , which are known to have diverse biological activities. The specific interactions of (+)-10-Camphorsulfonimine with its targets and the resulting changes are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (+)-10-Camphorsulfonimine involves the conversion of camphor to camphorsulfonic acid, followed by the reaction of the acid with ammonia to form the sulfonamide. The (+)-enantiomer can be obtained through resolution of the racemic mixture using an optically active acid.", "Starting Materials": [ "Camphor", "Sulfuric acid", "Sodium hydroxide", "Ammonia", "Optically active acid (e.g. tartaric acid)" ], "Reaction": [ "1. Camphor is dissolved in sulfuric acid and heated to form camphorsulfonic acid.", "2. The resulting acid is neutralized with sodium hydroxide to form the sodium salt.", "3. Ammonia gas is bubbled through the solution to form the sulfonamide.", "4. The racemic mixture is resolved by reacting with an optically active acid, such as tartaric acid, to form diastereomeric salts.", "5. The (+)-enantiomer is isolated by separation of the diastereomers." ] } | |
| 107869-45-4 | |
Fórmula molecular |
C10H15NO2S |
Peso molecular |
213.30 g/mol |
Nombre IUPAC |
(1R,7R)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide |
InChI |
InChI=1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7-,10+/m1/s1 |
Clave InChI |
ZAHOEBNYVSWBBW-XCBNKYQSSA-N |
SMILES isomérico |
CC1([C@@H]2CC[C@@]13CS(=O)(=O)N=C3C2)C |
SMILES |
CC1(C2CCC13CS(=O)(=O)N=C3C2)C |
SMILES canónico |
CC1(C2CCC13CS(=O)(=O)N=C3C2)C |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B21206.png)


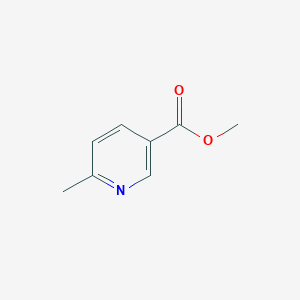
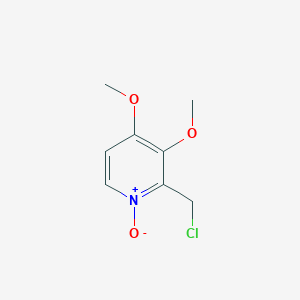
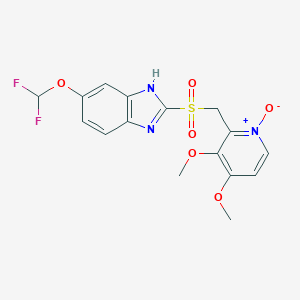

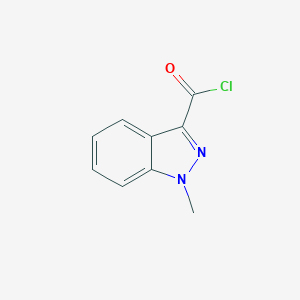
![1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate](/img/structure/B21223.png)

